Quizalofop-P

説明

特性

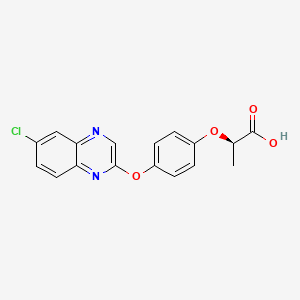

IUPAC Name |

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041387 | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94051-08-8 | |

| Record name | Quizalofop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94051-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P [ISO Provisional] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094051088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZALOFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE95U4A594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quizalofop-P mechanism of action in grass weeds

An In-depth Technical Guide on the Core Mechanism of Action of Quizalofop-P in Grass Weeds

Introduction

This compound is a highly effective, selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class, often referred to as "fops".[1][2] It is widely utilized in agriculture to control annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, peanuts, and sugar beets.[1][2][3] The commercial product, this compound-ethyl, is a proherbicide that is rapidly absorbed by the foliage of grass weeds.[2][4] Within the plant, it is quickly hydrolyzed to its biologically active form, this compound acid, which is then translocated systemically to the sites of action.[5][6] This guide provides a detailed examination of the biochemical and physiological mechanism of action of this compound, the basis for its selectivity, and the mechanisms by which grass weeds develop resistance.

Core Biochemical Mechanism of Action

The primary mode of action of this compound is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).[1][2][3][5]

2.1 The Role of Acetyl-CoA Carboxylase (ACCase) ACCase is a critical biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids.[1][7] This two-step reaction involves the carboxylation of acetyl-CoA to form malonyl-CoA, a fundamental building block for the elongation of fatty acid chains. These fatty acids are essential for the synthesis of phospholipids and glycolipids, which are indispensable components of cellular membranes. Consequently, ACCase activity is vital for the formation of new cells, particularly in rapidly growing meristematic tissues.[4][6]

2.2 Inhibition of ACCase by this compound Acid this compound acid acts as a powerful inhibitor of the ACCase enzyme found in the plastids of susceptible grass species.[5][7] The enzyme in grasses is a homomeric, or prokaryotic-type, multi-domain protein. This compound specifically targets the carboxyltransferase (CT) domain of this enzyme, non-competitively inhibiting its function.[8] This inhibition blocks the production of malonyl-CoA, thereby halting fatty acid synthesis.[3][9] The disruption of lipid production prevents the formation of new cell membranes, leading to a rapid cessation of cell division and growth in the meristematic regions of the weed.[2][4]

Diagram 1: Biochemical pathway of ACCase inhibition by this compound acid.

Physiological Effects and Basis of Selectivity

3.1 Uptake, Translocation, and Symptomology this compound-ethyl is applied post-emergence and is rapidly absorbed through the leaves of grass weeds.[1][4] It is rainfast within a few hours.[1] Once absorbed, esterases within the plant cleave the ethyl ester to release the active this compound acid.[5] This active form is highly mobile and is translocated systemically via both the xylem and phloem to areas of active growth, accumulating in the meristems of shoots, roots, and rhizomes.[3][4][9]

The inhibition of fatty acid synthesis leads to a predictable sequence of symptoms:

-

Growth Cessation: Occurs within 24-48 hours of application, though it is not yet visible.

-

Chlorosis and Necrosis: Visible symptoms appear within 3 to 10 days, starting with the yellowing (chlorosis) of new leaves and meristematic tissues.[2][10]

-

"Dead Heart": The growing points become necrotic and decompose.[7] The newest leaves can be easily pulled from the whorl of the plant.

-

Secondary Symptoms: Older leaves may develop a red or purple discoloration.[7]

-

Plant Death: Complete death of the weed typically occurs within 7 to 21 days, depending on the weed species and environmental conditions.[2][4]

3.2 Basis of Crop Selectivity The selectivity of this compound, which allows it to control grass weeds without harming broadleaf crops, is due to a fundamental structural difference in the target ACCase enzyme between these plant groups.[5][7]

-

Grasses (Family Poaceae): Possess a homomeric (prokaryotic-type) ACCase in their plastids. This is a single, large polypeptide that is highly sensitive to AOPP herbicides.[6]

-

Broadleaf Crops (Dicots): Have a heteromeric (eukaryotic-type) ACCase in their plastids, which is composed of four distinct protein subunits. This multi-subunit structure is inherently insensitive to this compound acid. While dicots also have a homomeric ACCase in their cytoplasm, this isoform is also tolerant to the herbicide.[5]

Mechanisms of Resistance in Grass Weeds

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

4.1 Target-Site Resistance (TSR) TSR is the most common mechanism of resistance to this compound. It results from single nucleotide polymorphisms in the ACCase gene, leading to specific amino acid substitutions in the enzyme. These substitutions alter the herbicide's binding site on the CT domain, reducing its inhibitory effect. Several mutations have been identified that confer resistance.

| Amino Acid Substitution | Position | Weed Species Examples |

| Isoleucine → Leucine | 1781 | Oryza sativa (weedy rice)[11], Lolium spp., Avena fatua |

| Tryptophan → Cysteine | 2027 | Alopecurus myosuroides |

| Isoleucine → Threonine | 2041 | Lolium spp., Setaria viridis |

| Aspartate → Glycine | 2078 | Alopecurus myosuroides, Phalaris minor |

| Glycine → Alanine | 2096 | Setaria viridis |

4.2 Non-Target-Site Resistance (NTSR) NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.

-

Enhanced Metabolism: The resistant weed biotype can rapidly detoxify the herbicide before it reaches the plastidial ACCase. This is often mediated by the overexpression of detoxification enzymes, such as Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[11][12]

-

Gene Amplification: In some cases, resistance is conferred by an increased number of copies of the ACCase gene.[13] This leads to the overproduction of the ACCase enzyme, effectively diluting the herbicide's impact and requiring a higher dose for control.[13]

Diagram 2: Logical overview of weed resistance mechanisms to this compound.

Quantitative Data on Inhibition and Efficacy

The efficacy of this compound can be quantified at both the enzymatic and whole-plant levels. The values I₅₀ (the concentration required for 50% enzyme inhibition) and GR₅₀ (the dose required for 50% growth reduction) are critical metrics. Resistance is often expressed as a Resistance Index (RI), calculated as the I₅₀ or GR₅₀ of the resistant population divided by that of the susceptible population.

| Population | Herbicide | I₅₀ (µM) | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Reference |

| Susceptible Wheat | Quizalofop | 0.486 | - | - | [14] |

| Resistant Wheat (1 mutant allele) | Quizalofop | 1.84 | - | 3.8 | [14] |

| Resistant Wheat (2 mutant alleles) | Quizalofop | 19.3 | - | 39.4 | [14] |

| Susceptible Weedy Rice | Quizalofop | - | ~5 | - | [11] |

| Resistant Weedy Rice (acc7) | Quizalofop | - | 210 | 42 | [11] |

| Resistant Weedy Rice (acc8) | Quizalofop | - | 290 | 58 | [11] |

Experimental Protocols

6.1 In Vitro ACCase Activity Assay (Radiometric Method)

This protocol is a standard method for determining the inhibitory effect of herbicides on ACCase activity.

-

Enzyme Extraction:

-

Harvest 1-2 grams of fresh, young leaf tissue from susceptible and resistant grass weed biotypes.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[15]

-

Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 10 mM KCl, 2 mM EDTA, 2 mM DTT).[15]

-

Filter the homogenate through layers of cheesecloth and centrifuge at high speed (e.g., 25,000 x g for 20 min at 4°C) to remove cell debris.[15]

-

Precipitate the ACCase from the supernatant using ammonium sulfate (e.g., 40-60% saturation), followed by centrifugation to pellet the protein.[14]

-

Resuspend the pellet in a minimal volume of elution buffer and desalt using a PD-10 column.[14] Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare a series of dilutions of this compound acid in an appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the assay buffer, the crude enzyme extract, and the herbicide dilution (or solvent for the control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 32°C) for 10-15 minutes.

-

Initiate the enzymatic reaction by adding a substrate mixture containing ATP, MgCl₂, acetyl-CoA, and radiolabeled sodium bicarbonate (NaH¹⁴CO₃).[14]

-

Allow the reaction to proceed for a set time (e.g., 10 minutes).[14]

-

Stop the reaction by adding a strong acid (e.g., 12 M HCl).[14] This acidifies the solution, fixing the ¹⁴C into the non-volatile malonyl-CoA and allowing unreacted H¹⁴CO₃⁻ to be released as ¹⁴CO₂ gas.[14]

-

-

Quantification and Data Analysis:

-

Evaporate the samples to dryness (e.g., overnight in a fume hood or using a speed-vac) to remove all unincorporated ¹⁴CO₂.[14]

-

Resuspend the residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity as the amount of ¹⁴C incorporated into malonyl-CoA per unit time per mg of protein.

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration and use non-linear regression to calculate the I₅₀ value.

-

Diagram 3: Experimental workflow for the radiometric ACCase inhibition assay.

References

- 1. How this compound-ethyl Targets Grassy Weeds with Precision in Crop Fields [jindunchemical.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. pomais.com [pomais.com]

- 4. Wholesale POMAIS this compound-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]

- 5. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 6. mdpi.com [mdpi.com]

- 7. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 8. experts.umn.edu [experts.umn.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quizalofop - Wikipedia [en.wikipedia.org]

- 11. Quizalofop resistance in weedy rice (Oryza sativa L.) is mainly conferred by an Ile1781Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

Quizalofop-P: A Technical Whitepaper on its Function as an Acetyl-CoA Carboxylase (ACCase) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quizalofop-P, the herbicidally active R-enantiomer of quizalofop, is a highly selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical family. Its efficacy is rooted in the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species. This inhibition disrupts the initial committed step of de novo fatty acid biosynthesis, leading to a cascade of metabolic failures and ultimately, plant death. This technical guide provides an in-depth examination of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details experimental protocols for its study, and outlines the molecular basis of weed resistance.

Introduction

The control of graminaceous weeds in broadleaf crops is a cornerstone of modern agriculture. This compound has emerged as a critical tool in this endeavor due to its high selectivity and systemic action.[1][2] It is absorbed through the foliage and translocated via the phloem to the plant's meristematic tissues—the sites of active growth—where it exerts its inhibitory effect.[2][3] This document serves as a comprehensive resource for researchers engaged in herbicide science, drug discovery, and plant biochemistry, offering detailed insights into the molecular interactions and physiological consequences of this compound application.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase, EC 6.4.1.2).[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4] This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids.[4]

In the majority of plants, two distinct isoforms of ACCase exist: a heteromeric (prokaryotic-type) form in the plastids and a homomeric (eukaryotic-type) form in the cytosol. However, in the Poaceae (grass) family, the plastidic ACCase, which is responsible for the bulk of de novo fatty acid synthesis for membrane production, is of the homomeric form.[5] this compound and other FOP herbicides are potent and selective inhibitors of this grass-specific homomeric plastidic ACCase.[5] Broadleaf plants, possessing a heteromeric plastidic ACCase, are naturally resistant to these herbicides.[3]

The inhibition of ACCase by this compound halts the production of malonyl-CoA, thereby starving the plant of the building blocks required for the synthesis of fatty acids. This disruption leads to a cessation of lipid production, which is essential for the formation of new cell membranes required for cell division and growth. The effect is most pronounced in the meristematic regions (growing points), resulting in symptoms such as chlorosis of new leaves, necrosis of the growing point (a condition known as "deadheart"), and eventual plant death.[3]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the fatty acid synthesis pathway.

Quantitative Data on Efficacy and Resistance

The efficacy of this compound is quantified through whole-plant bioassays (determining the dose required for 50% growth reduction, GR₅₀) and enzyme assays (determining the concentration required for 50% inhibition, IC₅₀). Resistance to this compound is often characterized by a significant increase in these values.

Table 1: Whole-Plant Efficacy (GR₅₀ / ED₅₀) of this compound on Various Grass Weeds

| Weed Species | Biotype | GR₅₀ / ED₅₀ (g a.i. ha⁻¹) | Resistance Factor (RF) | Reference |

| Polypogon fugax | Susceptible (SC-S) | ~9.3 | - | [6] |

| Polypogon fugax | Resistant (SC-R) | 55.97 | ~6.0 | [6] |

| Eragrostis plana | Susceptible (G₀) | 10.3 (ED₅₀) | - | [7] |

| Alopecurus myosuroides | Susceptible | ~10-20 (estimated) | - | [8] |

| Alopecurus myosuroides | Resistant | > 60 | >3.0 | [8] |

Note: a.i. ha⁻¹ = active ingredient per hectare. Resistance Factor (RF) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).

Table 2: In Vitro Inhibition (IC₅₀) of ACCase by Quizalofop

| Plant Species | ACCase Genotype | IC₅₀ (µM) | Resistance Factor (RF) | Reference |

| Wheat (Triticum aestivum) | Wildtype (Susceptible) | 0.486 | - | [9] |

| Wheat (Triticum aestivum) | A2004V (Resistant, 1 mutant allele) | 1.85 | 3.8 | [9] |

| Wheat (Triticum aestivum) | A2004V (Resistant, 2 mutant alleles) | 19.3 | 39.4 | [9] |

| Black-grass (A. myosuroides) | Wildtype (Susceptible) | 0.38 | - | [5] |

| Black-grass (A. myosuroides) | W2027C Mutant | 47.5 | 125 | [5] |

| Black-grass (A. myosuroides) | D2078G Mutant | 4.0 | 10.5 | [5] |

Note: These tables compile data from various studies to illustrate the range of efficacy and resistance levels observed.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of this compound's activity and the investigation of resistance mechanisms.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the herbicidal efficacy (GR₅₀) of this compound on a target weed species in a controlled greenhouse environment.

-

Seed Germination and Plant Growth:

-

Sow seeds of both susceptible and potentially resistant weed biotypes in pots (e.g., 10 cm diameter) filled with a standardized potting medium (e.g., a mix of soil, peat, and sand).

-

Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Water as needed, typically by subirrigation to avoid washing herbicide off the foliage post-application.[10]

-

-

Herbicide Application:

-

When plants reach the 2-4 leaf stage, thin them to a uniform number per pot (e.g., 5 plants).

-

Prepare a stock solution of a commercial formulation of this compound-ethyl. Perform serial dilutions to create a range of 6-8 doses that are expected to cause 0% to 100% growth inhibition. A logarithmic dose progression is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate).[10]

-

Apply the herbicide using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

-

-

Data Collection and Analysis:

-

After 21-28 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

-

Harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry in an oven (e.g., at 70°C for 72 hours).

-

Record the dry weight for each pot.

-

Express the dry weight as a percentage of the untreated control for each biotype.

-

Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value, which is the herbicide dose required to reduce plant biomass by 50%.[7]

-

Protocol 2: In Vitro ACCase Inhibition Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

-

Enzyme Extraction:

-

Harvest 1-2 grams of fresh young leaf tissue from the target weed species.

-

Grind the tissue to a fine powder in liquid nitrogen.

-

Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors).[1]

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 min at 4°C) and collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing: 50 mM Tricine-KOH (pH 8.3), 5 mM MgCl₂, 2 mM DTT, 2 mM ATP, and 15 mM NaH¹⁴CO₃ (with a known specific activity).[11]

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Pre-incubate the enzyme extract with the herbicide for 10 minutes at 35°C.

-

Initiate the reaction by adding the substrate, acetyl-CoA (e.g., 0.5 mM).

-

Allow the reaction to proceed for a set time (e.g., 5-10 minutes) during which the activity is linear.

-

Stop the reaction by adding a small volume of concentrated HCl (e.g., 6 M). This acidifies the mixture and evaporates any unreacted H¹⁴CO₃⁻.

-

-

Quantification and Analysis:

-

Dry the samples completely (e.g., in a heating block or oven).

-

Resuspend the residue in water and add a scintillation cocktail.

-

Measure the radioactivity (counts per minute) using a liquid scintillation counter. The counts represent the amount of ¹⁴C incorporated into the acid-stable malonyl-CoA.

-

Calculate the specific activity (nmol min⁻¹ mg⁻¹ protein) and express the results as a percentage of the activity in the control without inhibitor.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

-

Protocol 3: Molecular Analysis of ACCase Target-Site Resistance

This protocol outlines the steps to identify point mutations in the ACCase gene that confer resistance to this compound.

-

Genomic DNA Extraction:

-

Extract high-quality genomic DNA from fresh leaf tissue of individual susceptible and resistant plants using a modified CTAB (cetyltrimethylammonium bromide) method or a commercial plant DNA extraction kit.[3][12]

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

PCR Amplification:

-

Design primers that flank the conserved regions of the carboxyltransferase (CT) domain of the plastidial ACCase gene, where resistance-conferring mutations are known to occur (e.g., positions 1781, 2004, 2027, 2041, 2078, 2096).[5][13]

-

Perform PCR using a high-fidelity DNA polymerase to amplify the target region. A typical PCR cycle would be: initial denaturation at 95°C for 3 min, followed by 35-40 cycles of denaturation (95°C for 30s), annealing (55-60°C for 30s), and extension (72°C for 1-2 min), with a final extension at 72°C for 5 min.

-

-

Sequencing and Analysis:

-

Purify the PCR products to remove primers and unincorporated nucleotides.

-

Sequence the purified PCR products using Sanger sequencing.

-

Align the resulting DNA sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious).

-

Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant plants compared to the susceptible consensus sequence.

-

Experimental Workflow Diagram

Caption: A typical workflow for investigating this compound resistance in weeds.

Conclusion

This compound remains an effective graminicide due to its specific and potent inhibition of the ACCase enzyme, a critical chokepoint in fatty acid metabolism in susceptible grass species. Understanding its precise mechanism of action, quantifying its efficacy, and elucidating the molecular basis of resistance are paramount for its continued sustainable use and for the development of new herbicidal compounds. The experimental protocols and data presented in this guide provide a robust framework for researchers to further explore the intricate interactions between this herbicide and its biological target. The ongoing evolution of resistance necessitates a continued, multi-disciplinary research effort combining plant physiology, biochemistry, and molecular genetics to manage this critical agricultural tool effectively.

References

- 1. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the methodology of acetyl-CoA carboxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intro dose-response | Bioassay [bioassay.dk]

- 8. bioone.org [bioone.org]

- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cambridge.org [cambridge.org]

- 11. scispace.com [scispace.com]

- 12. oatext.com [oatext.com]

- 13. academic.oup.com [academic.oup.com]

Degradation of Quizalofop-P-ethyl: A Technical Guide to its Environmental Fate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Quizalofop-P-ethyl, a selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide. Understanding its environmental fate is critical for assessing its ecological impact and ensuring its safe and effective use. This document details the transformation processes in soil and aquatic environments, summarizes key quantitative data, outlines experimental protocols for its study, and presents visual diagrams of the degradation pathways.

Degradation Pathway in Soil

This compound-ethyl is generally considered non-persistent in soil environments, with its degradation being a multifaceted process driven primarily by microbial activity.[1] Phototransformation and chemical hydrolysis are considered minor routes of transformation in soil.[1]

The degradation initiates with the rapid hydrolysis of the ethyl ester group to form its primary and biologically active metabolite, this compound acid.[1][2] This de-esterification is a crucial first step and is common for AOPP herbicides.[2] Subsequently, this compound acid undergoes further degradation through hydroxylation of the quinoxaline ring and cleavage of the ether bond, leading to the formation of several smaller molecules.[1] The ultimate fate of the herbicide in soil is mineralization to carbon dioxide.

Several metabolites have been identified in soil degradation studies. The major transformation products include Quizalofop-acid, hydroxy-quizalofop, and dihydroxy-quinoxaline.[1] Other identified metabolites are 2-(4-hydroxyphenoxy)propionic acid (PPA), demethylated-quizalofop-p-acid, and, under sunlight conditions, hydroxy-quizalofop-p-ethyl.[1][2] More complex analytical studies have also identified 6-chloroquinoxalin-2-ol (CHQ), dihydroxychloroquinoxalin (CHHQ), and 2,3-dihydroxyquinoxaline in soil.[3][4]

The rate of degradation is influenced by soil properties such as pH, organic matter content, and water content, which affect microbial populations and the chemical stability of the herbicide.[2][5] For instance, higher pH can accelerate the rate of de-esterification due to the susceptibility of ester compounds to alkaline hydrolysis.[2]

Quantitative Data: Soil Degradation

The dissipation half-life (DT50) of this compound-ethyl in soil is generally short, though values vary depending on experimental conditions and soil types.

| Parameter | Value (days) | Conditions | Reference |

| This compound-ethyl DT50 | 0.45 - 0.71 | Field study, silty clay soil, FOMC kinetics | [6] |

| 0.55 - 0.68 | Field study, silty clay soil, SFO kinetics | [6] | |

| 0.6 - 1.0 | Loamy soils under sunlight | [2] | |

| 2.9 - 3.9 | Loamy soils in dark conditions | [2] | |

| 3.4 - 6.7 | Adzuki bean field study | [5][7] | |

| 0.04 - 13.1 | Potato cultivation system | [4][8] | |

| This compound Acid DT50 | < 1 | Soil incubation study | [3][4] |

Degradation Pathway in Water

In aquatic environments, the degradation of this compound-ethyl is primarily governed by chemical hydrolysis, which is significantly influenced by pH. The compound is stable under acidic conditions (pH 5) but hydrolyzes more rapidly as the pH increases.[1] Phototransformation is not considered a major degradation pathway in water.[1]

Similar to soil, the initial step involves the hydrolysis of the ester linkage, leading to the formation of this compound acid.[1] This primary metabolite is stable to further hydrolysis at pH 5, 7, and 9.[1] Further degradation of the this compound moiety in water yields several breakdown products, including (R)-2-(4-hydroxyphenoxy)propionic acid (PPA), 6-chloroquinoxalin-2-ol (CHQ), and dihydroxychloroquinoxalin (CHHQ).[4][9] Studies on commercial formulations have shown that while the parent ester compounds decrease over time, the concentration of the active substance, this compound acid, initially increases before it degrades further.[9]

Quantitative Data: Water Degradation

The persistence of this compound-ethyl in water is moderate to high, with degradation rates highly dependent on the specific ester form and environmental conditions.

| Parameter | Value (days) | Conditions | Reference |

| This compound-ethyl DT50 | 10 - 70 | Degradation of various commercial products in water | [9] |

Key Experimental Protocols

The study of this compound-ethyl degradation involves controlled laboratory experiments, robust sample preparation, and sensitive analytical techniques.

Protocol 1: Soil Degradation Laboratory Study

This protocol outlines a typical laboratory experiment to determine the degradation kinetics of this compound-ethyl in soil.

-

Soil Collection and Preparation: Collect soil from relevant agricultural fields. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize. Characterize soil properties (pH, organic matter, texture).

-

Herbicide Application: Weigh portions of the prepared soil into incubation flasks. Apply a solution of this compound-ethyl in a suitable solvent to achieve a target concentration. Allow the solvent to evaporate.

-

Incubation: Adjust soil moisture to a specific level (e.g., 40-60% of water holding capacity). Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C). For photodegradation studies, expose parallel samples to a light source simulating natural sunlight.[2]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), remove replicate flasks for analysis.

-

Extraction and Analysis: Extract the herbicide and its metabolites from the soil samples using an appropriate method (see Protocol 2) and quantify using a suitable analytical technique (see Protocol 3).

-

Data Analysis: Plot the concentration of this compound-ethyl versus time. Use kinetic models (e.g., single first-order, SFO) to calculate the degradation rate constant and the DT50 value.[6]

Protocol 2: Sample Preparation and Extraction from Soil (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting pesticide residues from complex matrices like soil.[5]

-

Sample Weighing: Weigh a homogenized soil sample (e.g., 10 g) into a 50 mL centrifuge tube.

-

Hydration (if necessary): For dry soils, add a specific volume of deionized water and allow it to equilibrate.

-

Extraction: Add an extraction solvent, such as acidified acetonitrile (e.g., with 1% acetic acid).[3] Add extraction salts (e.g., magnesium sulfate and sodium chloride).[3]

-

Shaking: Cap the tube tightly and shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough mixing and extraction of the analytes into the solvent phase.

-

Centrifugation: Centrifuge the tube at a set speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the soil solids from the acetonitrile supernatant.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a new centrifuge tube containing a dSPE sorbent (e.g., C18) and magnesium sulfate.[3] This step removes interfering matrix components.

-

Final Centrifugation: Vortex the dSPE tube and centrifuge again.

-

Analysis: The final supernatant is collected, filtered if necessary, and is ready for analysis by LC-MS/MS or a similar technique.

Protocol 3: Analytical Determination by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound-ethyl and its metabolites.[10]

-

Chromatographic Separation:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18 column, is typically used.[10]

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., 5mmol/L ammonium acetate) is commonly employed to separate the parent compound from its metabolites.[10]

-

Injection: A small volume (e.g., 5-10 µL) of the final extract is injected into the system.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte to ensure high selectivity and accurate quantification. For example, a transition for this compound-ethyl could be m/z 373 → 299.

-

-

Quantification:

-

A calibration curve is generated using matrix-matched standards of known concentrations.

-

The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

-

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Degradation studies of this compound and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Residues of this compound-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]

- 6. Dissipation and transport of this compound-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Residues of this compound-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Behavior of this compound and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN106645493A - Method for detecting this compound-ethyl and metabolite residues of this compound-ethyl in complex matrix - Google Patents [patents.google.com]

Quizalofop-P toxicological profile on non-target organisms

An In-depth Technical Guide to the Toxicological Profile of Quizalofop-P on Non-Target Organisms

Introduction

This compound-ethyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate chemical family.[1][2][3] It is the R-isomer of the racemic mixture quizalofop-ethyl and is the more biologically active enantiomer.[4][5][6] This herbicide is utilized for the control of annual and perennial grass weeds in a wide variety of broadleaf crops, including soybeans, cotton, peanuts, sugar beets, and vegetables.[1][2] Its mode of action is systemic, being absorbed by the foliage and translocated throughout the plant to the meristematic tissues.[1][5][7] Given its widespread application in agriculture, understanding its toxicological impact on non-target organisms is of paramount importance for environmental risk assessment. This guide provides a comprehensive overview of the toxicological profile of this compound on various non-target species, details the experimental protocols used for assessment, and visualizes key pathways and workflows.

Mode of Action

The herbicidal activity of this compound-ethyl stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[4][6][7] In susceptible grass species, this compound-ethyl is rapidly hydrolyzed to its active acid form, this compound.[7][8] This active metabolite then inhibits ACCase, a critical enzyme in the biosynthesis of fatty acids.[2][7][8] The disruption of fatty acid synthesis leads to a failure in producing new cell membranes, ultimately arresting growth at the meristems and leading to the death of the weed.[7][8] While this mechanism is highly effective against targeted grass species, its potential to affect ACCase or other pathways in non-target organisms is a key area of toxicological investigation.[8]

Toxicological Profile on Non-Target Organisms

The toxicological effects of this compound-ethyl and its parent compound, quizalofop-ethyl, have been evaluated across a range of non-target organisms. Regulatory bodies have established that the toxicological data for quizalofop-ethyl can be used to characterize the hazard for this compound-ethyl, as they are considered toxicologically equivalent.[4][9]

Mammalian Toxicity

This compound-ethyl exhibits low to slight acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[1][4] The primary target organ identified in repeated-dose studies with rats and dogs is the liver, with observed effects including increased liver weight and liver lesions.[1][4][9] There is no evidence to suggest that this compound-ethyl is carcinogenic or mutagenic.[1][4] Developmental and reproductive toxicity studies in rats indicated some effects, such as increased liver weights in offspring, but only at doses that also caused maternal toxicity.[1]

Table 1: Mammalian Toxicity of this compound-ethyl

| Species | Test Type | Endpoint | Value (mg/kg bw) | Toxicity Class | Reference |

| Rat (male) | Acute Oral LD50 | LD50 | 1670 | III (Slightly Toxic) | [10] |

| Rat (female) | Acute Oral LD50 | LD50 | 1480 | III (Slightly Toxic) | [10] |

| Rabbit | Acute Dermal LD50 | LD50 | >5000 | IV (Practically Non-toxic) | [10] |

| Rat | Acute Inhalation LC50 | LC50 | >5.8 mg/L | III (Slightly Toxic) | [1] |

| Rat | 2-Year Chronic Feeding | NOAEL | 5 mg/kg/day | - | [1] |

| Dog | 1-Year Chronic Feeding | NOAEL | >10 mg/kg/day | - | [1] |

| Rat | 2-Generation Reproduction | NOAEL | 1.25 mg/kg/day (fetotoxic) | - | [10] |

Avian Toxicity

Based on available data, this compound-ethyl is considered practically non-toxic to birds on both an acute and dietary basis.[1][10]

Table 2: Avian Toxicity of this compound-ethyl

| Species | Test Type | Endpoint | Value | Toxicity Class | Reference |

| Mallard Duck | Acute Oral LD50 | LD50 | >2000 mg/kg | Practically Non-toxic | [1][10] |

| Bobwhite Quail | 8-Day Dietary LC50 | LC50 | >5000 ppm | Practically Non-toxic | [1] |

| Mallard Duck | 8-Day Dietary LC50 | LC50 | >5000 ppm | Practically Non-toxic | [1][10] |

Aquatic Toxicity

This compound-ethyl is classified as highly to very highly toxic to freshwater fish and very highly toxic to aquatic invertebrates.[1][10] Its principal metabolite, quizalofop-acid, is also a key contributor to its aquatic toxicity.[4] Due to its toxicity to aquatic organisms, appropriate mitigation measures, such as spray buffer zones, are required to prevent contamination of water bodies.[4]

Table 3: Aquatic Organism Toxicity of this compound-ethyl

| Species | Test Type | Endpoint | Value | Toxicity Class | Reference |

| Rainbow Trout | 96-hour LC50 | LC50 | 0.87 mg/L (870 ppb) | Highly Toxic | [10] |

| Bluegill Sunfish | 96-hour LC50 | LC50 | 0.46 mg/L (460 ppb) | Highly Toxic | [10] |

| Sheepshead Minnow | 96-hour LC50 | LC50 | 1.4 mg/L | Moderately Toxic | [10] |

| Mysid Shrimp | 96-hour LC50 | LC50 | 0.15 mg/L | Very Highly Toxic | [10] |

| Eastern Oyster (embryo) | 48-hour EC50 | EC50 | 0.079 mg/L | Very Highly Toxic | [10] |

| Zebrafish (embryo) | 96-hour LC50 | LC50 | 0.248 mg/L | Highly Toxic | [11] |

Terrestrial Invertebrate Toxicity

This compound-ethyl is practically non-toxic to honeybees.[1] Studies on earthworms have shown no toxic effects up to the highest tested concentrations in standard laboratory tests.[12]

Table 4: Terrestrial Invertebrate Toxicity of this compound-ethyl

| Species | Test Type | Endpoint | Value | Toxicity Class | Reference |

| Honeybee (Apis mellifera) | 48-hour Contact LD50 | LD50 | >100 µ g/bee | Practically Non-toxic | [1] |

| Earthworm (Eisenia fetida) | 14-day LC50 | LC50 | >1000 mg/kg soil | Practically Non-toxic | [12] |

| Earthworm (Eisenia fetida) | 14-day NOEC | NOEC | 1000 mg/kg soil | - | [12] |

Experimental Protocols

The toxicological data presented are derived from standardized tests, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Avian Dietary Toxicity Test (OECD 205)

This test is designed to determine the subacute oral toxicity of a substance when administered in the diet to young birds.[13][14]

-

Test Organisms: Typically young (e.g., 10-14 days old) Bobwhite quail or Mallard ducks.[13]

-

Procedure:

-

Birds are acclimated and then assigned to control and treatment groups (at least 10 birds per group).[13]

-

Treatment groups receive a diet containing the test substance at various concentrations for five consecutive days.[13]

-

This is followed by a minimum three-day observation period with a normal, untreated diet.[13]

-

Observations of mortality, signs of toxicity, body weight, and food consumption are recorded daily.[13]

-

-

Endpoint: The median lethal concentration (LC50) is calculated, representing the concentration of the test substance in the diet that is expected to cause mortality in 50% of the test birds over the 8-day period.[13]

Earthworm Acute Toxicity Test (OECD 207)

This protocol assesses the acute toxicity of substances to earthworms in an artificial soil substrate.[12]

-

Test Organism: Adult earthworms of the species Eisenia fetida.[12]

-

Procedure:

-

An artificial soil mix (e.g., sand, kaolin clay, sphagnum peat) is prepared.

-

The test substance is thoroughly mixed into the soil at a range of concentrations. A control group with untreated soil is also prepared.[12]

-

Ten adult earthworms with a well-developed clitellum are introduced into each test vessel containing the prepared soil.

-

The vessels are maintained in a controlled environment (e.g., 20°C, continuous light) for 14 days.

-

Mortality and behavioral changes (e.g., burrowing activity) are assessed at 7 and 14 days.[12]

-

-

Endpoint: The LC50, the concentration causing 50% mortality at 14 days, is determined. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also reported.[12]

Analytical Methods for Residue Determination

Determining the concentration of this compound-ethyl and its metabolites in environmental matrices like soil and water is crucial for exposure assessment. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method.[15][16][17]

-

Sample Preparation (QuEChERS Method):

-

A sample (e.g., soil, water, plant tissue) is homogenized.

-

An extraction solvent, typically acetonitrile, is added, and the sample is shaken vigorously.[16]

-

Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and remove water.

-

The sample is centrifuged, and an aliquot of the upper organic layer is taken.

-

A clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like C18 is performed to remove interfering matrix components.[18]

-

-

Analysis (HPLC-MS/MS):

-

The final, cleaned extract is injected into the HPLC system.

-

The components are separated on a chromatographic column.

-

The separated analytes enter the mass spectrometer, where they are ionized and fragmented.

-

Specific mass transitions for this compound-ethyl and its metabolites are monitored for detection and quantification.[16]

-

Environmental Fate and Transformation

This compound-ethyl is moderately persistent in soil, with a reported half-life of around 60 days, though this can be faster in microbially active soils.[1] It has low mobility in soil and is not expected to leach significantly into groundwater.[1][10] In aquatic environments, it is not persistent, and hydrolysis is a significant route of transformation, especially at higher pH levels.[4] The primary transformation product in both soil and water is the more mobile this compound acid.[4][19]

Conclusion

The toxicological profile of this compound-ethyl indicates a selective mechanism of action that poses a low acute risk to mammals, birds, and terrestrial invertebrates like honeybees and earthworms under typical exposure scenarios.[1][4] However, its high toxicity to fish and aquatic invertebrates necessitates careful management practices to prevent runoff into aquatic ecosystems.[1][10] The primary target organ in mammals is the liver, though the herbicide does not exhibit mutagenic or carcinogenic properties.[1][4] Understanding these toxicological endpoints and the environmental fate of this compound-ethyl is essential for conducting thorough environmental risk assessments and ensuring its safe and sustainable use in modern agriculture.

References

- 1. EXTOXNET PIP - this compound-ETHYL [extoxnet.orst.edu]

- 2. bepls.com [bepls.com]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]

- 6. This compound-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 7. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 8. file.sdiarticle3.com [file.sdiarticle3.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. epa.gov [epa.gov]

- 17. CN106645493A - Method for detecting this compound-ethyl and metabolite residues of this compound-ethyl in complex matrix - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Quizalofop (Ref: CGA 287422) [sitem.herts.ac.uk]

The Environmental Fate and Dissipation Kinetics of Quizalofop-P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and dissipation kinetics of Quizalofop-P, a selective post-emergence herbicide. The document synthesizes key research findings on its behavior in soil, water, and plants, offering detailed experimental protocols and quantitative data to support environmental risk assessments and further research.

Executive Summary

This compound-ethyl, the ethyl ester of this compound, is the active form commonly used in herbicide formulations. Following application, it undergoes transformation in the environment, primarily through microbial degradation in soil and hydrolysis. Its dissipation is influenced by various factors including soil type, temperature, and microbial activity. This guide details the degradation pathways, dissipation rates, and analytical methodologies for the detection of this compound and its metabolites.

Physicochemical Properties

This compound-ethyl is characterized by its potential for bioaccumulation, as indicated by its log Kow of 4.61. However, studies have shown that it is not expected to significantly bioaccumulate in fish, with a whole-body bioconcentration factor (BCF) between 290 and 380.[1] It is sparingly soluble in water and is not likely to volatilize from moist soil or water surfaces under field conditions.[1]

Environmental Fate in Soil

The dissipation of this compound-ethyl in soil is a critical aspect of its environmental risk profile. It is generally considered to be non-persistent in soil under both aerobic and anaerobic conditions.[1]

Degradation and Dissipation Kinetics

The degradation of this compound-ethyl in soil follows first-order kinetics.[2][3] The primary degradation pathway involves the rapid hydrolysis of the ethyl ester to its active acid form, this compound-acid.[1][4] Further degradation proceeds through the cleavage of the quinoxaline-phenyl ether bond.[1]

The half-life of this compound-ethyl in soil varies depending on environmental conditions. Field studies have reported half-lives ranging from 0.55 to 6.7 days.[2][3][5] In some cases, a biphasic dissipation pattern has been observed, with a rapid initial decline followed by a slower degradation phase.[6] Factors such as soil type, organic matter content, and microbial activity significantly influence the degradation rate.[4][6][7] For instance, degradation is slower in soils with low organic carbon content, such as those found on railway tracks, compared to agricultural soils.[4][8]

Table 1: Soil Dissipation Half-Life of this compound-ethyl

| Soil Type/Condition | Half-Life (DT₅₀) in days | Kinetic Model | Reference |

| Adzuki bean field soil (Heilongjiang) | 6.7 | First-order | [2] |

| Adzuki bean field soil (Hunan) | 5.4 | First-order | [2] |

| General soil | 60 | Not specified | [7][9] |

| Silty clay soil (1% slope) | 0.68 | Single First-Order (SFO) | [3][5] |

| Silty clay soil (5% slope) | 0.55 | Single First-Order (SFO) | [3][5] |

| Silty clay soil (1% slope) | 0.71 | First-Order Multi-Compartment (FOMC) | [3][5] |

| Silty clay soil (5% slope) | 0.45 | First-Order Multi-Compartment (FOMC) | [3][5] |

| Loamy soil (sunlight) | 0.6 | First-Order Multi-Compartment | [10] |

| Loamy soil (dark) | 2.9 | First-Order Multi-Compartment | [10] |

| Rape field soil | 0.3 - 9.7 | Not specified | [11] |

Major Soil Metabolites

The primary metabolite of this compound-ethyl in soil is this compound-acid.[1][8] Other significant transformation products include hydroxy-quizalofop, dihydroxy-quinoxaline, and 2-(4-hydroxyphenoxy)propionic acid.[1]

Adsorption and Mobility

This compound-ethyl exhibits low to moderate mobility in soil, with a tendency to be moderately to strongly sorbed to soil particles.[1][7] This low mobility suggests a minimal risk of leaching into groundwater.[3][7] The major transformation products, this compound-acid, hydroxy-quizalofop, and dihydroxy-quinoxaline, have similar mobility profiles to the parent compound.[1]

Experimental Protocol: Soil Dissipation Study

A typical field dissipation study for this compound-ethyl involves the following steps:

-

Plot Establishment: Experimental plots are established in a suitable agricultural setting. Soil characteristics (e.g., texture, organic matter content, pH) are determined prior to application.

-

Herbicide Application: this compound-ethyl is applied to the soil surface at a known concentration.

-

Soil Sampling: Soil samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application) from various depths (e.g., 0-10 cm, 10-20 cm).

-

Sample Preparation and Extraction: Soil samples are air-dried, sieved, and homogenized. A subsample is then extracted using an appropriate solvent system, often employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2] The extraction typically involves using acidified acetonitrile and salts like magnesium sulfate and sodium chloride.[5]

-

Clean-up: The extract may undergo a clean-up step using dispersive solid-phase extraction (d-SPE) with a sorbent like C18 to remove interfering matrix components.[5]

-

Residue Analysis: The concentration of this compound-ethyl and its metabolites is determined using analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][12][13]

-

Data Analysis: The dissipation kinetics are determined by plotting the concentration of the herbicide over time and fitting the data to a kinetic model, most commonly the first-order model (Ct = C0e-kt), to calculate the half-life (DT₅₀).[2]

Environmental Fate in Water

The behavior of this compound-ethyl in aquatic environments is another key consideration for its environmental impact.

Hydrolysis and Photolysis

This compound-ethyl is relatively stable to hydrolysis at neutral and acidic pH but is unstable under alkaline conditions.[14][15] Phototransformation is not considered a major degradation pathway in water.[1][14]

Aquatic Dissipation and Metabolites

In water, commercial formulations containing this compound-ethyl and related compounds degrade to this compound. The half-life (DT₅₀) of these active substances in water can range from 10 to 70 days, indicating medium to high persistence in this matrix.[16] The main metabolites identified in water are dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA).[16]

Table 2: Aquatic Dissipation Half-Life of this compound-ethyl and Related Compounds

| Compound | Half-Life (DT₅₀) in days | Matrix | Reference |

| This compound-ethyl | 10 - 70 | Distilled Water | [16] |

| This compound-tefuryl | 10 - 70 | Distilled Water | [16] |

| Propaquizafop | 10 - 70 | Distilled Water | [16] |

Experimental Protocol: Water Degradation Study

A laboratory study to assess the degradation of this compound-ethyl in water typically follows this protocol:

-

Water Samples: Distilled water or standardized aqueous solutions of varying pH are used.

-

Fortification: The water samples are fortified with a known concentration of this compound-ethyl.

-

Incubation: The samples are incubated under controlled conditions (temperature and light). For photolysis studies, samples are exposed to a light source simulating natural sunlight.

-

Sampling: Aliquots are taken at specified time intervals.

-

Extraction: The water samples are extracted, often using liquid-liquid extraction or solid-phase extraction (SPE).

-

Analysis: The concentrations of the parent compound and its degradation products are quantified using UHPLC-Orbitrap-MS or a similar high-resolution mass spectrometry technique.[16]

-

Kinetic Analysis: Degradation kinetics and half-lives are calculated from the concentration-time data.

Fate in Plants

This compound-ethyl is absorbed by the leaves and translocated throughout the plant.[7]

Metabolism

Inside the plant, this compound-ethyl is rapidly metabolized. The dissipation half-life in plants such as adzuki beans has been reported to be between 3.4 and 4.6 days.[2] In sunflower stems and leaves, residues were detectable for up to 18 days after application.[3] Temperature can significantly affect the metabolism of Quizalofop in plants, with cooler temperatures leading to delayed metabolism. Studies using radiolabeled [¹⁴C]quizalofop-ethyl in soybean and cotton have been conducted to elucidate the metabolic pathways.[17] The inhibitory action of Quizalofop in susceptible plants appears to be due to the parent ester, which can inhibit electron transport and ATP synthesis in chloroplasts.[18]

Table 3: Dissipation Half-Life of this compound-ethyl in Plants

| Plant | Half-Life (DT₅₀) in days | Reference | |---|---|---|---| | Adzuki bean | 3.4 - 4.6 |[2] | | Rape straw | 5.0 - 6.1 |[11] |

Experimental Protocol: Plant Metabolism Study

A typical plant metabolism study involves:

-

Plant Cultivation: The target plant species are grown under controlled greenhouse or field conditions.

-

Herbicide Application: A defined dose of this compound-ethyl, often radiolabeled, is applied to the leaves of the plants.

-

Sample Collection: Plant tissues (leaves, stems, roots, and fruits/seeds) are collected at various time points after application.

-

Extraction: The plant material is homogenized and extracted with a suitable solvent.

-

Analysis: The extracts are analyzed to identify and quantify the parent compound and its metabolites using techniques like HPLC and LC-MS/MS.[19]

-

Metabolic Pathway Elucidation: The identified metabolites are used to construct the metabolic pathway of the herbicide in the plant.

Analytical Methodologies

Accurate determination of this compound-ethyl and its metabolites is crucial for environmental monitoring and residue analysis.

Sample Preparation

The QuEChERS method is a widely used and effective technique for extracting this compound-ethyl and its metabolites from various matrices like soil and plants.[2] Other methods include solid-phase extraction (SPE) and matrix solid-phase dispersion extraction.[20]

Table 4: Performance of Analytical Methods for this compound-ethyl and its Metabolites

| Analyte | Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Analytical Method | Reference |

| This compound-ethyl | Adzuki bean seeds, plants, soil | 88.7 - 116.2 | 0.82 - 4.39 | 0.01 - 0.03 | HPLC-DAD | [2] |

| This compound-acid | Adzuki bean seeds, plants, soil | 88.7 - 116.2 | 0.82 - 4.39 | 0.01 - 0.03 | HPLC-DAD | [2] |

| This compound-ethyl | Soil | - | - | 0.005 | LC-MS/MS | [12][13] |

| This compound-acid | Soil | - | - | 0.005 | LC-MS/MS | [12][13] |

| 3-OH-Quizalofop-acid | Soil | - | - | 0.001 | LC-MS/MS | [12][13] |

| This compound-ethyl | Tobacco leaves | 89.0 - 91.6 | 2.9 - 3.9 | 0.01 | HPLC-MS/MS | [20] |

Analytical Instrumentation

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) are the most common analytical techniques for the quantification of this compound-ethyl and its metabolites.[2][19][20] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., Orbitrap-MS) provides high sensitivity and selectivity for complex matrices.[5][16]

Visualizations

Degradation Pathway in Soil

Caption: Degradation pathway of this compound-ethyl in soil.

Degradation Pathway in Water

Caption: Degradation pathway of this compound-ethyl in water.

Experimental Workflow for Residue Analysis

Caption: General experimental workflow for this compound residue analysis.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. Determination of Residues of this compound-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]

- 3. Dissipation and transport of this compound-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EXTOXNET PIP - this compound-ETHYL [extoxnet.orst.edu]

- 8. researchgate.net [researchgate.net]

- 9. Quizalofop - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. Behavior of this compound and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibition of Chloroplast-Mediated Reactions by Quizalofop Herbicide | Weed Science | Cambridge Core [cambridge.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. CN106645493A - Method for detecting this compound-ethyl and metabolite residues of this compound-ethyl in complex matrix - Google Patents [patents.google.com]

An In-depth Technical Guide on the Groundwater Contamination Potential of Quizalofop-P

This technical guide provides a comprehensive analysis of the potential for the herbicide Quizalofop-P and its related compounds to contaminate groundwater. The assessment is based on its physicochemical properties, environmental fate, and mobility in soil and water systems. This document is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties of this compound-ethyl

The potential for a pesticide to leach into groundwater is significantly influenced by its inherent physicochemical properties. Key parameters for this compound-ethyl, the active R-isomer of quizalofop-ethyl, are summarized below.[1]

| Property | Value | Implication for Groundwater Contamination |

| Chemical Name | Ethyl (R)-2-[4-(6-Chloroquinoxalin-2-yloxy)phenoxy]propionate | - |

| CAS Number | 100646-51-3 | - |

| Molecular Weight | 372.8 g/mol | - |

| Water Solubility | 0.4 mg/L at 20°C[2] | Low solubility suggests a lower potential for dissolving in soil water and moving downwards. |

| Vapor Pressure | 1.1 x 10⁻⁷ mPa at 20°C[2] | Low vapor pressure indicates that volatilization is not a significant dissipation pathway. |

| Adsorption Coefficient (Koc) | 510 L/kg[2] | A moderate to high Koc value indicates that the compound tends to bind strongly to soil organic matter, reducing its mobility.[2][3] |

| Soil Half-life (DT50) | Moderately persistent, with a reported half-life of 60 days.[2] Can be shorter (0.55 to 3.9 days) under specific conditions.[4][5] | The rate of degradation is a critical factor; a shorter half-life reduces the time available for leaching. |

Environmental Fate and Behavior

The environmental fate of this compound-ethyl is characterized by its transformation in soil and its subsequent mobility.

2.1. Degradation in Soil

This compound-ethyl is readily degraded in the soil environment primarily through microbial action.[2] The primary degradation pathway involves the rapid hydrolysis of the ethyl ester to its corresponding acid metabolite, Quizalofop-acid.[1][6] This acid is the main active herbicidal form and is further degraded into other transformation products.

The major transformation products identified in soil include:

-

Quizalofop-acid : The primary and most significant metabolite.[1]

-

Hydroxy-quizalofop : A hydroxylated form of the acid.[1]

-

Dihydroxy-quinoxaline : A further breakdown product.[1]

-

2-(4-hydroxyphenoxy)propionic acid (PPA) [1]

Caption: Soil degradation pathway of this compound-ethyl.

2.2. Mobility and Leaching in Soil

This compound-ethyl itself exhibits very low mobility in soil, as indicated by its high Koc value.[2] It is moderately to strongly sorbed to soil particles, which significantly limits its potential to leach into deeper soil layers and groundwater.[2]

However, its primary metabolite, Quizalofop-acid, is more mobile than the parent compound.[7] While the parent ester is unlikely to pose a significant leaching risk, the potential for groundwater contamination is more closely linked to the fate and transport of Quizalofop-acid.[6][8] Studies have indicated that the potential for this compound-ethyl to contaminate groundwater is low, as no herbicide residues were detected below a 10-cm soil layer in one study.[4]

2.3. Degradation in Water

In aquatic environments, this compound-ethyl is relatively stable to hydrolysis and photolysis.[7] However, once it degrades to Quizalofop-acid, further breakdown occurs. Degradation studies in water have shown that the half-life (DT50) of related active substances can range from 10 to 70 days, indicating medium to high persistence in water.[9] The main metabolites detected in water are dihydroxychloroquinoxalin (CHHQ), 6-chloroquinoxalin-2-ol (CHQ), and (R)-2-(4-hydroxyphenoxy)propionic acid (PPA).[9]

Experimental Protocols for Assessment

The evaluation of a pesticide's potential to contaminate groundwater involves a series of standardized laboratory and field experiments.

Caption: General workflow for assessing groundwater contamination potential.

3.1. Soil Column Leaching Protocol

This laboratory method simulates the movement of a pesticide through a soil profile.

-

Objective: To determine the mobility and leaching potential of this compound-ethyl and its metabolites in different soil types.

-

Apparatus: Glass or stainless steel columns, packed with representative soil, a system for applying simulated rainfall, and a collection system for leachate.

-

Methodology:

-

Soil columns are uniformly packed to a specific bulk density.

-

The soil surface is treated with a known concentration of this compound-ethyl.

-

A simulated rainfall event is initiated at a controlled flow rate.

-

Leachate is collected at regular intervals.

-

After the experiment, the soil column is sectioned by depth.

-

Both leachate samples and soil sections are analyzed for the parent compound and its primary metabolites using a validated analytical method.[10]

-

3.2. Analytical Methodology: LC-MS/MS

A common and sensitive method for the quantitative determination of this compound-ethyl and its transformation products in soil and water is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]

-

Sample Preparation (Soil):

-

Soil samples are extracted with an appropriate solvent mixture, such as acetonitrile and phosphoric acid in water.[10]

-

The extract is shaken and then centrifuged.

-

An aliquot of the supernatant is diluted for analysis of the parent compound and this compound. A separate aliquot is diluted for the analysis of more polar metabolites like 3-OH-quizalofop-acid.[10]

-

-

Sample Preparation (Water):

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[11]

-

Quantification: The concentration of the analytes is determined by comparing the peak areas from the sample to those of a calibration curve prepared with certified reference standards.[12]

Conclusion

Based on its physicochemical properties and environmental fate data, this compound-ethyl has a low intrinsic potential to contaminate groundwater. Its low water solubility and moderate-to-strong adsorption to soil particles significantly restrict its mobility.[2] Furthermore, it undergoes relatively rapid degradation in the soil to its primary metabolite, Quizalofop-acid.[1][6]

The potential risk to groundwater is primarily associated with the Quizalofop-acid metabolite, which is more mobile. However, this metabolite is also subject to further degradation in the soil.[1] Therefore, under normal agricultural use and in soils with at least moderate organic matter content, the risk of this compound-ethyl and its major metabolites leaching to groundwater is considered to be low.[8][13] Continuous monitoring and assessment, particularly in vulnerable areas with sandy soils and low organic matter, are advisable to ensure the protection of groundwater resources.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. EXTOXNET PIP - this compound-ETHYL [extoxnet.orst.edu]

- 3. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Behavior of this compound and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. cipac.org [cipac.org]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to Quizalofop-P: Molecular Characteristics, Synthesis, and Mode of Action

This technical guide provides a comprehensive overview of Quizalofop-P, a selective post-emergence herbicide. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols for its analysis, and a visualization of its biochemical pathway.

Core Molecular Data

This compound is the R-enantiomer of the herbicide quizalofop and is known for its efficacy in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1] Its chemical and physical properties are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C17H13ClN2O4 | [1][2] |

| IUPAC Name | (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | [1][2] |

| CAS Registry Number | 94051-08-8 | [1][2] |

| Molecular Weight | 344.7 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

Experimental Protocols

Synthesis of this compound-ethyl:

A common synthetic route to produce the ethyl ester of this compound involves the reaction of (R)-2-(4-hydroxyphenoxy)propanoic acid with 2,6-dichloroquinoxaline. The resulting intermediate is then esterified with ethanol to yield this compound-ethyl. Purification is typically achieved through recrystallization or column chromatography.

Analytical Method for Residue Analysis in Soil:

-

Extraction: A representative soil sample (e.g., 50 g) is extracted with a mixture of acetone and water (e.g., 1:1 v/v) using ultrasonication for 20 minutes.

-

Liquid-Liquid Partitioning: The extract is filtered, and the acetone is removed under reduced pressure. The aqueous residue is then partitioned with dichloromethane at a pH of 2.

-

Clean-up: The organic phase is dried over anhydrous sodium sulfate and concentrated. The residue is redissolved in a suitable solvent for clean-up using solid-phase extraction (SPE) with a C18 cartridge.

-

Determination: The final extract is analyzed by high-performance liquid chromatography (HPLC) with a UV detector or by gas chromatography-mass spectrometry (GC-MS) for quantification.

Mode of Action and Signaling Pathway

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. The inhibition of ACCase leads to a disruption of cell membrane formation and ultimately cell death in susceptible grass species. Broadleaf plants are generally tolerant as their ACCase enzyme has a different structure that is not recognized by the herbicide.

Caption: Mode of action of this compound in inhibiting fatty acid synthesis.

References

An In-depth Technical Guide to the Herbicidal Spectrum and Efficacy of Quizalofop-P

Introduction

Quizalofop-P-ethyl is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) or "fop" chemical class.[1][2] It is the R-isomer, or the active enantiomer, of quizalofop-ethyl.[3][4] This herbicide is specifically designed for the control of annual and perennial grass weeds within a wide range of broadleaf crops, such as soybeans, cotton, peanuts, sugar beets, and various vegetables.[1][5][6] Its high selectivity ensures that while it effectively eliminates competitive grassy weeds, it remains safe for dicotyledonous crops.[3][7] The active ingredient is absorbed through the foliage and translocated throughout the plant to its growing points, providing systemic control.[7][8]

Mechanism of Action

This compound-ethyl's herbicidal activity stems from its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[1][7][9] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and energy storage in plants.[7]

-

Absorption and Translocation : Following foliar application, the herbicide is rapidly absorbed by the leaves of the grass weed.[7][9] It is then translocated systemically through the phloem to the meristematic regions (growing points) in the shoots, roots, and rhizomes.[9][10]

-

Hydrolysis : Inside the plant, this compound-ethyl is hydrolyzed to its biologically active acid form, this compound.[3]

-

ACCase Inhibition : this compound specifically binds to and inhibits the ACCase enzyme in susceptible grass species.[3][4]

-

Lipid Synthesis Disruption : This inhibition blocks the first committed step in fatty acid synthesis, preventing the production of lipids necessary for building new cell membranes.[10]

-

Weed Death : The cessation of cell growth leads to visible symptoms within days, including chlorosis (yellowing) and necrosis (tissue death), particularly in new growth.[7][11] Complete weed death typically occurs within one to three weeks.[7]

Broadleaf crops are naturally tolerant because their version of the ACCase enzyme is structurally different and not affected by this class of herbicides.[1][3]

Herbicidal Spectrum

This compound-ethyl is highly effective against a broad spectrum of annual and perennial grass weeds. It is crucial to note that it does not control broadleaf weeds or sedges.[6][12]

Susceptible Weeds Include:

-

Couch Grass / Quackgrass (Elymus repens)[9]

-